3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one
Description
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-16(13,14)7-4-2-6(3-5-7)8-10-9(12)15-11-8/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQJZAVZWHEYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739569 | |
| Record name | 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918967-72-3 | |
| Record name | 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(Methanesulfonyl)benzamidoxime
The amidoxime precursor is prepared by treating 4-(methanesulfonyl)benzonitrile with hydroxylamine hydrochloride under reflux in ethanol. The reaction typically proceeds at 80–90°C for 6–8 hours, yielding the amidoxime intermediate.
Cyclization with Acyl Chlorides
The amidoxime is reacted with a carbonyl donor, such as chloroacetyl chloride, in the presence of a base. For example, using tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide (DMSO) at room temperature facilitates cyclodehydration, forming the oxadiazole ring:
Key Conditions :
-
Solvent: DMSO or DMF
-
Base: TBAF, KOH, or CsCO
-
Temperature: Room temperature to 50°C
Hydrazinolysis and Cyclization of Carboxylic Acid Derivatives
An alternative route involves hydrazinolysis of ester precursors followed by cyclization, as demonstrated in similar 1,2,4-oxadiazole syntheses.
Preparation of Ethyl 4-(Methanesulfonyl)benzoylhydrazinecarboxylate
4-(Methanesulfonyl)benzoic acid is converted to its ethyl ester, which is then treated with hydrazine hydrate in ethanol to form the hydrazide:
Cyclization with Carbon Disulfide
The hydrazide reacts with carbon disulfide (CS) in ethanolic potassium hydroxide under reflux to form the oxadiazole-thione intermediate. Subsequent methylation with methyl iodide yields the target compound:
Optimization Notes :
-
Reflux time: 8–12 hours for cyclization
-
Methylation requires 5–7 hours at 60°C
One-Pot Synthesis via Microwave-Assisted Reactions
Modern methods leverage microwave irradiation to accelerate reaction kinetics. A one-pot protocol combines 4-(methanesulfonyl)benzamide, hydroxylamine, and a carbonyl source under microwave conditions (150°C, 20 min):
Advantages :
-
Reduced reaction time (20–30 minutes vs. 8–12 hours)
-
Higher purity due to minimized side reactions
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | RT–50°C, TBAF/DMSO | 70–85% | Mild conditions, scalable | Requires anhydrous solvents |
| Hydrazinolysis-Cyclization | Reflux, KOH/EtOH | 60–75% | Cost-effective reagents | Multi-step, longer reaction times |
| Microwave-Assisted | 150°C, 20 min | 80–90% | Rapid, high purity | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. Specifically, compounds similar to 3-[4-(methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one have shown effectiveness against various bacterial strains, including Staphylococcus aureus . This suggests potential applications in developing new antibacterial agents.
Anti-inflammatory Properties
Some derivatives of oxadiazoles are known to possess anti-inflammatory effects. Studies have demonstrated that certain oxadiazole compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Antiviral Activity
Research has also highlighted the antiviral potential of oxadiazole derivatives against picornaviruses. The structural features of these compounds contribute to their ability to interfere with viral replication processes .
Drug Design and Synthesis
The synthesis of 3-[4-(methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one involves various chemical reactions that allow for modifications leading to enhanced biological activity. The compound serves as a scaffold for creating more potent derivatives through structural modifications .
Polymer Chemistry
The unique properties of 3-[4-(methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one make it suitable for incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical properties is being explored in the development of advanced materials .
Photonic Devices
Due to its electronic properties, this compound has potential applications in photonic devices where it can be used as a light-emitting layer or in sensors that require specific optical characteristics .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Nicolaides et al., 1998 | Anti-inflammatory | Demonstrated significant inhibition of inflammatory markers in vitro. |
| Romero et al., 2001 | Antiviral | Showed effectiveness against picornavirus replication in cell cultures. |
| Talar & Dejai, 1996 | Antimicrobial | Identified strong activity against Staphylococcus aureus, suggesting potential for antibiotic development. |
Mechanism of Action
The mechanism of action of 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The methanesulfonyl group distinguishes 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one from other oxadiazole derivatives. Below is a comparative analysis of key analogs:
¹Calculated based on molecular formula C₉H₈N₂O₃S.
Key Observations :
- Solubility : Compared to ethyl/methyl-substituted analogs (e.g., ), the sulfonyl group improves aqueous solubility, critical for oral bioavailability .
- Pharmacological Potential: Unlike GM-90432’s thienyl and halogen substituents (), the sulfonyl group may target distinct pathways, such as sulfotransferases or tyrosine kinases .
Pharmacokinetic and Pharmacodynamic Comparisons
- GM-90432 : Exhibits a plasma half-life of 4.2 hours in rats, attributed to its balanced logP (~2.5) and resistance to metabolic oxidation . The methanesulfonyl analog may exhibit prolonged half-life due to reduced CYP450-mediated metabolism.
- Nitro Derivatives : 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one () is often reduced to amine derivatives in vivo, whereas the sulfonyl group is metabolically stable, avoiding nitro-to-amine conversion .
Biological Activity
3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationship (SAR), and various pharmacological effects.
- Molecular Formula : C₉H₈N₂O₄S
- Molecular Weight : 240.25 g/mol
- CAS Number : Not specified in the sources but associated with CID 136236675 in PubChem .
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds derived from this class have shown promising results against various cancer cell lines:
The compound has been shown to induce apoptosis in cancer cells by increasing p53 expression and activating caspase-3 cleavage . Furthermore, structural modifications have been explored to enhance the potency and selectivity of these compounds against specific cancer types.
Inhibition of Carbonic Anhydrases
The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important therapeutic targets in cancer treatment:
| Compound | hCA Type | Kᵢ (pM) |
|---|---|---|
| Various derivatives | hCA IX | 89 |
| Various derivatives | hCA II | 0.75 nM |
These findings suggest that certain oxadiazole derivatives can selectively inhibit CAs at nanomolar concentrations, indicating potential for development as anti-cancer agents.
Antiviral Activity
In the context of viral infections, particularly SARS-CoV-2, recent research has identified 3-phenyl-1,2,4-oxadiazole derivatives as inhibitors of the main protease (M pro). One notable derivative exhibited an IC₅₀ value of 5.27 μM against M pro, suggesting its potential as a lead compound for antiviral drug development .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl ring and the oxadiazole core significantly influence biological activity. For instance:
- Substitutions on the phenyl ring can enhance or diminish cytotoxicity.
- The presence of electron-donating or withdrawing groups can affect the compound's interaction with biological targets.
Case Studies
- MCF-7 Cell Line Study : A study focused on the effects of oxadiazole derivatives on MCF-7 breast cancer cells demonstrated that certain modifications led to increased cytotoxicity compared to standard treatments like Tamoxifen .
- Antiviral Efficacy : Another study highlighted the optimization of a series of oxadiazole derivatives that target SARS-CoV-2 M pro, showcasing their potential as antiviral agents through structure optimization strategies .
Q & A
Q. What are the optimal synthetic routes for preparing 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Cyclocondensation : Reacting 4-(methanesulfonyl)benzamide with hydroxylamine hydrochloride to form the intermediate amidoxime.
Oxadiazole ring formation : Using dehydrating agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) in refluxing solvents (e.g., ethanol or acetonitrile).
- Key Variables :
- Temperature : Reflux at 80–100°C improves cyclization efficiency .
- Reaction Time : Prolonged heating (>12 hours) may degrade the product, reducing yields .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 200°C (TGA data). Store at −20°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : The oxadiazole ring is prone to hydrolysis in acidic/basic conditions. Use anhydrous solvents for long-term storage .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2). The methanesulfonyl group shows strong hydrogen bonding with Arg120 (binding affinity ≈ −8.2 kcal/mol) .
Q. What crystallographic data are available for structural validation?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:
- Bond Lengths : C–N bonds in the oxadiazole ring measure ~1.28–1.32 Å, consistent with sp² hybridization .
- Torsion Angles : The dihedral angle between the oxadiazole and phenyl rings is ~15°, indicating moderate conjugation .
- Packing Analysis : Molecules form π-π stacking interactions (3.6 Å spacing) and hydrogen bonds via sulfonyl oxygen atoms (O···H distances ~2.1 Å) .
Q. How does structural modification of the methanesulfonyl group affect pharmacological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies compare analogs:
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| –SO₂CH₃ (parent) | COX-2: 0.45 μM | High selectivity (>100-fold vs. COX-1) |
| –SO₂NH₂ (sulfonamide) | COX-2: 1.2 μM | Reduced potency due to steric hindrance |
| –SO₂Ph (aryl sulfone) | COX-2: 0.78 μM | Improved lipophilicity (logP ↑ 0.5) |
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from assay conditions:
- Cell Line Variability : Test in ≥3 cell lines (e.g., HEK293, HeLa) to confirm target specificity .
- Solvent Artifacts : DMSO concentrations >0.1% may inhibit enzyme activity. Use low-volume stock solutions .
- Positive Controls : Include celecoxib (COX-2 inhibitor) to validate assay reproducibility .
Q. What advanced techniques quantify oxidative degradation products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
